Benzothiazole, 2-[(2-propynyloxy)methyl]-
Description
Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and materials science. nih.govderpharmachemica.com Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms impart a unique electronic and steric profile, making it a privileged structure in drug discovery. jchemrev.com Benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a diverse array of biological targets.
The significance of the benzothiazole scaffold is underscored by its presence in a variety of approved drugs and clinical candidates. These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents, among others. derpharmachemica.comijper.org For instance, certain 2-substituted benzothiazoles have shown potent and selective anticancer activity. nih.gov The versatility of the benzothiazole nucleus allows for facile structural modifications at various positions, enabling the fine-tuning of its biological and physical properties. This adaptability has made it a favored building block for the development of novel therapeutic agents and functional materials. ijper.org
Table 1: Selected Pharmacological Activities of Benzothiazole Derivatives
| Pharmacological Activity | Description |
|---|---|
| Anticancer | Inhibition of tumor growth through various mechanisms. |
| Antimicrobial | Activity against a broad spectrum of bacteria and fungi. |
| Anti-inflammatory | Reduction of inflammation. |
| Anticonvulsant | Prevention or reduction of the severity of seizures. |
| Antidiabetic | Management of blood sugar levels. |
Strategic Utility of Propargyl Ethers as Functional Handles in Organic Synthesis
Propargyl ethers, characterized by the presence of a terminal alkyne group connected to an oxygen atom, are highly valuable functional handles in organic synthesis. The terminal alkyne is a particularly versatile moiety, capable of participating in a wide range of chemical transformations. This reactivity makes propargyl ethers key intermediates for the construction of more complex molecular architectures.
One of the most prominent applications of the propargyl group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nd.edu This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole ring by coupling an alkyne with an azide (B81097). The bio-orthogonality of this reaction, meaning it can proceed in biological systems without interfering with native biochemical processes, has made it an invaluable tool for bioconjugation, drug discovery, and materials science. nih.govresearchgate.net The propargyl ether, therefore, serves as a "handle" that can be readily "clicked" to other molecules bearing an azide group, enabling the modular assembly of complex structures.
Beyond click chemistry, the alkyne functionality of propargyl ethers can undergo a variety of other transformations, including Sonogashira coupling, hydroamination, and various cyclization reactions, further highlighting their synthetic utility.
Rationale for Comprehensive Academic Investigation of Benzothiazole, 2-[(2-propynyloxy)methyl]-
The rationale for a focused academic investigation of Benzothiazole, 2-[(2-propynyloxy)methyl]- stems from the compelling potential arising from the fusion of its two key structural components and its alignment with contemporary trends in chemical research.
Synergistic Research Potential of Benzothiazole and Alkyne Moieties
The combination of the biologically active benzothiazole scaffold with the synthetically versatile propargyl ether handle in a single molecule creates a platform for significant research and development. The propargyl group at the 2-position of the benzothiazole ring provides a reactive site for a multitude of chemical modifications, most notably through click chemistry. nih.gov This allows for the straightforward attachment of various molecular entities, such as fluorescent dyes, targeting ligands, or other pharmacophores, to the benzothiazole core.
This modular approach opens up avenues for the development of novel theranostic agents, where the benzothiazole moiety could act as the therapeutic component and the clicked-on group could serve as a diagnostic or imaging agent. For example, a non-fluorescent benzothiazole alkyne can become fluorescent upon a click reaction with an azide, offering a "click-on" fluorogenic response. nih.gov This synergistic potential for creating multifunctional molecules with tailored properties provides a strong impetus for the detailed study of Benzothiazole, 2-[(2-propynyloxy)methyl]-.
Emerging Paradigms in Heterocyclic Chemistry Research
The study of Benzothiazole, 2-[(2-propynyloxy)methyl]- aligns with several emerging paradigms in heterocyclic chemistry. A major focus in contemporary synthetic chemistry is the development of efficient methods for the functionalization of heterocyclic compounds. rsc.orgrsc.org The presence of the propargyl ether in the target molecule provides a pre-functionalized handle, bypassing the need for direct C-H functionalization at that position, which can sometimes be challenging.
Furthermore, the exploration of novel molecular hybrids, where different functional units are combined to achieve new or enhanced properties, is a key trend in drug discovery and materials science. jchemrev.comnih.gov Benzothiazole, 2-[(2-propynyloxy)methyl]- serves as an ideal model system for exploring the synthesis and application of such hybrids. The insights gained from a comprehensive investigation of this compound could contribute to the broader understanding of structure-activity relationships and the design of next-generation heterocyclic compounds with tailored functionalities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
95547-63-0 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(prop-2-ynoxymethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H9NOS/c1-2-7-13-8-11-12-9-5-3-4-6-10(9)14-11/h1,3-6H,7-8H2 |
InChI Key |
ULEZYACQOWMBQW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Benzothiazole, 2 2 Propynyloxy Methyl
Historical Overview of Benzothiazole (B30560) Core Synthesis
The benzothiazole framework, a bicyclic structure composed of a fused benzene (B151609) and thiazole (B1198619) ring, has been an object of synthetic interest since its discovery. mdpi.com Early methods have evolved into a sophisticated array of reactions, broadly categorized by the cyclization strategy employed.
Cyclization Reactions of 2-Aminothiophenol (B119425)
The most prevalent and historically significant route to the benzothiazole core involves the cyclocondensation of 2-aminothiophenol with various carbonyl-containing compounds. ekb.egnih.gov This method's versatility allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.
Common reaction partners for 2-aminothiophenol include:
Aldehydes: Condensation with aldehydes, followed by oxidative cyclization, is a direct method to form 2-substituted benzothiazoles. ekb.eg The reaction mechanism typically involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. ekb.eg
Carboxylic Acids and Derivatives: The reaction with carboxylic acids, often requiring dehydrating agents like polyphosphoric acid, provides another reliable entry to 2-substituted benzothiazoles. ekb.egresearchgate.net Acid chlorides and esters are also effective acylating agents that lead to the necessary intermediate for cyclization. ekb.egwikipedia.org
Nitriles and Other Reagents: Other functional groups, including nitriles and β-diketones, can also undergo cyclization with 2-aminothiophenol to afford the desired benzothiazole structure under various catalytic conditions. ekb.eg
The general mechanism for these reactions involves the nucleophilic attack of the amino group onto an electrophilic carbon, followed by an intramolecular cyclization involving the thiol group, and a final dehydration or oxidation step to furnish the aromatic system. ekb.eg
Metal-Catalyzed and Metal-Free Approaches to Benzothiazoles
In the pursuit of efficiency, milder reaction conditions, and greater functional group tolerance, both metal-catalyzed and metal-free synthetic strategies have been extensively developed. nih.govdntb.gov.ua
Metal-Catalyzed Synthesis: Transition metals such as copper, palladium, and ruthenium have been employed to facilitate the intramolecular C-S bond formation required for benzothiazole synthesis. dntb.gov.uamdpi.com Copper-catalyzed methods, for instance, are effective for the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org Palladium catalysts are often used in the cyclization of thiobenzanilides or N-arylthioureas. dntb.gov.uanih.gov These metal-catalyzed reactions often offer high yields and can proceed under milder conditions than some traditional methods. mdpi.com
Metal-Free Synthesis: Growing interest in green chemistry has spurred the development of numerous metal-free synthetic routes. nih.gov These approaches often utilize common reagents or catalysts to promote cyclization. Methods include:
Iodine-Mediated Reactions: Molecular iodine can effectively catalyze the condensation of 2-aminothiophenol with carboxylic acids or aldehydes under solvent-free conditions. nih.govorganic-chemistry.orgpharmacyjournal.in
Oxidative Cyclization: Oxidants such as dimethyl sulfoxide (B87167) (DMSO) can be used to drive the cyclization and aromatization steps, sometimes acting as both the solvent and the oxidant. organic-chemistry.orgnih.gov
Acid/Base Catalysis: Brønsted acids can catalyze the cyclization of 2-aminothiophenol with β-diketones under solvent-free and oxidant-free conditions. ekb.eg Similarly, base-promoted intramolecular cyclizations of precursors like N'-(2-halophenyl)thioureas provide an efficient route to 2-aminobenzothiazoles without transition metals. nih.gov
Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis
| Catalyst Type | Example Catalyst(s) | Typical Reactants | Key Advantages |
| Metal-Catalyzed | Cu(I), Pd(II), RuCl₃ | 2-haloanilides, N-arylthioureas, nitriles | High efficiency, mild conditions, good yields. dntb.gov.uamdpi.com |
| Metal-Free | Molecular Iodine (I₂), DMSO, Brønsted Acids | 2-aminothiophenol, aldehydes, carboxylic acids | Environmentally benign, avoids metal contamination, cost-effective. nih.govorganic-chemistry.orgpharmacyjournal.in |
Targeted Synthesis of Benzothiazole, 2-[(2-propynyloxy)methyl]-
The synthesis of the target molecule requires a multi-step approach: first, the installation of a hydroxymethyl group at the 2-position of the benzothiazole core, followed by the etherification of this hydroxyl group with a propargyl moiety.
Strategies for Introducing the 2-(Hydroxymethyl)benzothiazole Precursor
The key precursor for the final product is 2-(hydroxymethyl)benzothiazole. This intermediate can be synthesized through the foundational cyclization reaction of 2-aminothiophenol. The most direct method involves using a carboxylic acid derivative that already contains the required hydroxymethyl functionality. A logical choice for this reaction partner is glycolic acid (2-hydroxyacetic acid) or its derivatives. The condensation of 2-aminothiophenol with glycolic acid, typically under acidic conditions with a dehydrating agent, would yield the desired 2-(hydroxymethyl)benzothiazole after cyclization and dehydration.
Propargylation of the Hydroxyl Moiety to Form the Propynyloxy Linkage
The conversion of the 2-(hydroxymethyl)benzothiazole precursor to the final product is achieved via a propargylation reaction. This is typically accomplished through a Williamson ether synthesis. nih.govwikipedia.org This classic SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide. wikipedia.org
For this specific synthesis, the hydroxyl group of 2-(hydroxymethyl)benzothiazole is first deprotonated using a suitable base, such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or a carbonate base. nih.govwikipedia.orgbyjus.com The resulting alkoxide ion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of propargyl bromide, displacing the bromide ion and forming the desired propargyloxy ether linkage. nih.gov
The general reaction is as follows: Benzothiazole-2-CH₂OH + Base → Benzothiazole-2-CH₂O⁻ Benzothiazole-2-CH₂O⁻ + Br-CH₂-C≡CH → Benzothiazole-2-CH₂-O-CH₂-C≡CH + Br⁻
Optimization of Reaction Conditions and Yields
For Benzothiazole Core Synthesis: Factors influencing the yield of the precursor include the choice of catalyst, solvent, temperature, and reaction time. For instance, metal-free syntheses using H₂O₂/HCl in ethanol (B145695) can achieve excellent yields (85–94%) in short reaction times (45–60 minutes) at room temperature. mdpi.com Microwave-assisted syntheses can further reduce reaction times to as little as 4-10 minutes, often with high yields (92-98%). mdpi.com The choice between different aldehydes, carboxylic acids, or other reactants can also impact the efficiency of the cyclization. mdpi.com
For Propargylation (Williamson Ether Synthesis): The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions.
Base: Strong bases like sodium hydride are effective for generating the alkoxide. Alternatively, bases like potassium hydroxide or potassium carbonate can be used, sometimes in conjunction with a phase-transfer catalyst for biphasic systems. wikipedia.orgbyjus.comreddit.com
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used as they solvate the cation of the base without interfering with the nucleophilicity of the alkoxide. wikipedia.orgbyjus.com
Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 100 °C, with the optimal temperature depending on the specific substrates and solvent. wikipedia.orgbyjus.com Reaction times can vary from 1 to 8 hours. wikipedia.org
Care must be taken to avoid side reactions. Since alkoxides are also strong bases, elimination reactions can compete with substitution, although this is less of a concern with a primary halide like propargyl bromide. francis-press.com
Table 2: Typical Conditions for Williamson Ether Synthesis
| Parameter | Condition | Rationale |
| Alkyl Halide | Primary (e.g., Propargyl Bromide) | Minimizes competing elimination reactions. wikipedia.org |
| Base | NaH, KOH, K₂CO₃ | Effectively deprotonates the alcohol to form the nucleophilic alkoxide. wikipedia.orgbyjus.com |
| Solvent | DMF, Acetonitrile, THF | Aprotic polar solvents stabilize ions without hindering the nucleophile. wikipedia.org |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. wikipedia.org |
| Reaction Time | 1-8 hours | Typical duration to ensure completion of the reaction. wikipedia.org |
Green Chemistry Considerations in Synthesis
The synthesis of Benzothiazole, 2-[(2-propynyloxy)methyl]- can be approached through a two-step process: the formation of the 2-(hydroxymethyl)benzothiazole precursor, followed by etherification with a propargyl group. The principles of green chemistry can be applied to each stage to enhance sustainability, reduce waste, and improve energy efficiency. researchgate.netnih.gov
The initial step, the synthesis of the benzothiazole core, typically involves the condensation of 2-aminothiophenol with a C2 synthon, such as glycolic acid. Traditional methods often require harsh conditions and volatile organic solvents. semanticscholar.org Green alternatives focus on minimizing these environmental drawbacks. nih.gov Techniques such as microwave-assisted scielo.brnih.govias.ac.insemanticscholar.orgnih.gov and ultrasound-assisted synthesis researchgate.netkjscollege.comsciforum.netresearchgate.netnih.gov have emerged as powerful tools. These methods significantly accelerate reaction rates, often leading to higher yields in a fraction of the time required for conventional heating. nih.gov Furthermore, they often enable reactions to proceed under solvent-free conditions or in environmentally benign solvents like water or glycerol, reducing the reliance on hazardous materials. nih.govkjscollege.com The use of recyclable, heterogeneous catalysts, such as sulfated tungstate (B81510) or various biocatalysts, further aligns the synthesis with green chemistry principles by simplifying product purification and allowing for catalyst reuse. researchgate.netkjscollege.comnih.gov
The second step is the etherification of the 2-(hydroxymethyl)benzothiazole precursor with a propargyl halide, a classic Williamson ether synthesis. wikipedia.orggold-chemistry.org Green approaches to this reaction aim to replace traditional dipolar aprotic solvents like DMF or DMSO, which pose environmental and health risks. acsgcipr.org One effective strategy is the use of phase-transfer catalysis (PTC). acs.org A phase-transfer catalyst can shuttle the alkoxide ion from an aqueous or solid phase into an organic phase containing the propargyl halide, facilitating the reaction without the need for a homogenous solution in a toxic solvent. Another green alternative involves using micellar catalysis, where surfactants form micelles in an aqueous medium, creating a pseudo-organic phase that can solubilize the reactants and catalyze the etherification, thereby allowing the reaction to proceed in water. researchgate.net
The following table summarizes green chemistry techniques applicable to the synthesis of the target compound and its precursors.
Synthesis of Advanced Derivatives and Conjugates
The 2-[(2-propynyloxy)methyl] substituent on the benzothiazole core is not merely a structural feature but a highly versatile functional handle for the synthesis of advanced derivatives and conjugates. The terminal alkyne group is particularly amenable to a class of highly efficient reactions known as "click chemistry". tcichemicals.comiris-biotech.de
The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the covalent linking of the propargylated benzothiazole with a molecule bearing an azide (B81097) functional group. nih.govrsc.org This reaction is known for its high yields, specificity, tolerance of a wide range of functional groups, and mild reaction conditions, often proceeding in aqueous systems. tcichemicals.com The reaction results in the formation of a stable, five-membered 1,2,3-triazole ring, which acts as a robust linker connecting the benzothiazole moiety to another molecular entity. nih.govmdpi.com
This "click" functionality allows for the straightforward conjugation of Benzothiazole, 2-[(2-propynyloxy)methyl]- to a diverse array of substrates, including:
Biomolecules: Peptides, proteins, or nucleic acids can be functionalized with an azide group and subsequently "clicked" onto the benzothiazole scaffold. This is a common strategy for creating targeted probes or bioconjugates. iris-biotech.de
Polymers: Azide-terminated polymers can be grafted onto the benzothiazole core, leading to the formation of advanced materials with tailored properties, such as biodegradable polylactides (PLAs). acs.org
Fluorescent Dyes and Probes: By reacting with an azide-containing fluorophore, the benzothiazole derivative can be converted into a fluorescent probe for imaging applications. The formation of the conjugated triazole ring can itself modulate the fluorescent properties of the parent benzothiazole. nih.gov
Small Bioactive Molecules: Other pharmacologically active molecules can be linked to the benzothiazole unit, creating hybrid compounds with potentially synergistic or novel biological activities. nih.gov
The following table provides illustrative examples of advanced derivatives that can be synthesized from Benzothiazole, 2-[(2-propynyloxy)methyl]- via the CuAAC click reaction.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns
The ¹H NMR spectrum of Benzothiazole (B30560), 2-[(2-propynyloxy)methyl]- is anticipated to show distinct signals corresponding to the aromatic protons of the benzothiazole ring system and the aliphatic protons of the (2-propynyloxy)methyl side chain. The aromatic region would typically display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The aliphatic region is expected to show signals for the methylene (B1212753) group adjacent to the benzothiazole ring, the methylene group of the propargyl ether, and the terminal acetylenic proton.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.30 - 8.10 | m | - |
| -CH₂-O- | 4.90 - 5.10 | s | - |
| -O-CH₂-C≡ | 4.30 - 4.50 | d | ~2.4 |
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Benzothiazole, 2-[(2-propynyloxy)methyl]-, this would include the carbons of the benzothiazole core, the methylene carbons of the side chain, and the sp-hybridized carbons of the alkyne.
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Benzothiazole) | 165 - 170 |
| Aromatic C-H | 120 - 135 |
| Aromatic C (quaternary) | 135 - 155 |
| ≡C-H | 75 - 80 |
| -C≡ | 78 - 83 |
| -CH₂-O- | 70 - 75 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be required.
COSY (Correlation Spectroscopy): Would confirm the coupling between the acetylenic proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom, for instance, linking the methylene proton signals to their respective methylene carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations. Key correlations would be expected from the methylene protons at the 2-position of the benzothiazole to the C2 carbon of the ring, and from the propargyl methylene protons to the acetylenic carbons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation
HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzothiazole, 2-[(2-propynyloxy)methyl]- (C₁₁H₉NOS), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.
Table 3: Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 204.0483 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |
|---|---|---|
| ≡C-H stretch | ~3300 (sharp, medium) | Strong |
| C-H aromatic stretch | 3050 - 3100 | Medium |
| C-H aliphatic stretch | 2850 - 3000 | Medium |
| C≡C stretch | ~2120 (weak) | Strong |
| C=N stretch (thiazole) | 1600 - 1650 | Medium |
| C=C aromatic stretch | 1450 - 1600 | Strong |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Should a suitable single crystal of Benzothiazole, 2-[(2-propynyloxy)methyl]- be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles in the solid state. It would also reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding or π-stacking. For a related isomer, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, crystallographic analysis has been performed, confirming the non-coplanar arrangement between the benzothiazole and propyne (B1212725) groups. nih.govamanote.com A similar non-planar conformation would be anticipated for the title compound.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| Benzothiazole, 2-[(2-propynyloxy)methyl]- |
Chemical Reactivity and Functionalization Strategies
Reactivity of the Terminal Alkyne Moiety
The propargyl group, specifically the terminal carbon-carbon triple bond, is a highly valuable functional group in organic synthesis due to its ability to participate in a wide array of transformations, including cycloadditions and coupling reactions.
The terminal alkyne of Benzothiazole (B30560), 2-[(2-propynyloxy)methyl]- is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. This method is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov
The reaction provides a robust method for covalently linking the benzothiazole unit to other molecules, such as biomolecules, polymers, or other pharmacophores. nih.govnih.gov Research on analogous structures, such as S-propargyl mercaptobenzothiazole, demonstrates that these click reactions proceed in moderate to good yields with various α-halo esters and amides, which serve as precursors to the azide reactant. nih.gov
Table 1: Representative Yields in CuAAC Reactions with Benzothiazole-containing Alkynes Data based on the reaction of S-propargyl mercaptobenzothiazole with various α-halo compounds and sodium azide. nih.gov
| Entry | Azide Precursor (α-halo compound) | Product | Yield (%) |
| 1 | Ethyl 2-bromoacetate | 2-(((1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole | 75 |
| 2 | Methyl 2-bromopropionate | 2-(((1-(1-methoxy-1-oxopropan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole | 69 |
| 3 | 2-bromo-N-phenylacetamide | 2-(((1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole | 58 |
| 4 | 2-bromo-N-(4-chlorophenyl)acetamide | 2-(((1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole | 55 |
| 5 | 2-bromo-N-p-tolylacetamide | 2-(((1-(2-oxo-2-(p-tolylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole | 47 |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free variant of click chemistry that relies on the high reactivity of a strained cycloalkyne to react with an azide. magtech.com.cnresearchgate.net The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cn
The terminal alkyne in Benzothiazole, 2-[(2-propynyloxy)methyl]- is a linear, unstrained alkyne. Consequently, it is not a suitable substrate for SPAAC under standard conditions. nih.gov This type of reaction requires a specifically designed, high-energy cycloalkyne partner, such as a dibenzocyclooctyne (DIBO), to proceed without a metal catalyst. nih.gov Therefore, direct participation of Benzothiazole, 2-[(2-propynyloxy)methyl]- in SPAAC is not feasible.
The terminal alkyne can undergo various metal-catalyzed hydrofunctionalization reactions, where an H-X bond is added across the triple bond. These reactions are atom-economical and can introduce diverse functionalities.
Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by metals like gold or silver to produce enamines or imines. For instance, gold- and silver-catalyzed cyclizations of related N-propargyl hydrazides have been shown to form pyrazole (B372694) scaffolds via a 5-endo-dig azacyclization. acs.orgacs.org
Hydrothiolation: The addition of an S-H bond from a thiol provides access to vinyl sulfides. This reaction can proceed via radical or metal-catalyzed pathways, offering control over regioselectivity (Markovnikov vs. anti-Markovnikov addition).
Hydroboration: Copper-catalyzed hydroboration of terminal alkynes with reagents like bis(pinacolato)diboron (B136004) can yield vinylboronates. rsc.org These products are versatile synthetic intermediates, particularly for subsequent Suzuki cross-coupling reactions. rsc.org
The terminal alkyne of Benzothiazole, 2-[(2-propynyloxy)methyl]- can undergo oxidative homocoupling to form a symmetrical 1,3-diyne. The most common methods for this transformation are the Glaser and Hay couplings. wikipedia.orgrsc.org
The Glaser coupling typically involves a copper(I) salt, such as CuCl, a base like ammonia, and an oxidant (often air or O₂). wikipedia.org A popular modification, the Hay coupling, utilizes a soluble catalytic complex of a copper(I) salt with a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) in the presence of air. nih.govorganic-chemistry.org These conditions facilitate the formation of a new carbon-carbon bond between two alkyne units. nih.gov Applying this to Benzothiazole, 2-[(2-propynyloxy)methyl]- would yield 1,6-bis((benzo[d]thiazol-2-yl)methoxy)hexa-2,4-diyne.
Table 2: Typical Reaction Conditions for Glaser-Hay Homocoupling of Terminal Alkynes
| Coupling Method | Catalyst System | Base/Ligand | Oxidant | Solvent | Reference(s) |
| Glaser Coupling | CuCl or CuBr | Ammonia | Air / O₂ | Water, Alcohol | wikipedia.org |
| Eglinton Reaction | Stoichiometric Cu(OAc)₂ | Pyridine | - | Pyridine | wikipedia.org |
| Hay Coupling | Catalytic CuCl | TMEDA | Air / O₂ | Acetone, Dichloromethane | nih.govorganic-chemistry.org |
Transformations of the Benzothiazole Heterocycle
The benzothiazole ring system, while generally stable, can also be functionalized. The primary site for modification, without disrupting the heterocyclic core, is the fused benzene (B151609) ring.
The benzothiazole moiety generally acts as a deactivating group towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the heterocyclic thiazole (B1198619) portion. nih.gov This effect reduces the electron density of the fused benzene ring, making it less nucleophilic than benzene itself. However, under forcing conditions, EAS reactions such as nitration and bromination can occur. masterorganicchemistry.com
The substitution pattern is directed by the existing 2-substituted group and the inherent electronics of the benzothiazole system. The reaction generally proceeds through a carbocation intermediate, and the stability of this intermediate determines the position of the incoming electrophile. masterorganicchemistry.com For 2-substituted benzothiazoles, electrophilic attack is predicted to occur at the 4, 5, 6, or 7 positions of the benzene ring. Studies on related benzothiadiazoles show that bromination tends to occur at the 4- and 7-positions. colab.wsgoogle.com
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com This can introduce a nitro group onto the benzene ring.
Bromination: Reaction with elemental bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) or in hydrobromic acid can lead to bromination of the aromatic ring. colab.wsgoogle.com
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on Benzothiazole, 2-[(2-propynyloxy)methyl]-
| Reaction | Reagents | Electrophile | Predicted Product(s) |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Mono- or di-nitro substituted derivatives on the benzene ring. |
| Bromination | Br₂ / FeBr₃ or HBr | Br⁺ | Mono- or di-bromo substituted derivatives, likely at the 4- and/or 7-positions. |
Nucleophilic Substitution and Ring Opening Reactions at the Thiazole Moiety
The thiazole ring within the benzothiazole system can undergo reactions involving nucleophilic attack, which can lead to either substitution at the C-2 position or cleavage of the ring itself.
The typical reaction mode for 2-substituted benzothiazoles is nucleophilic aromatic substitution (SNAr) at the C-2 position, where a leaving group is displaced by various nucleophiles. cas.cn However, under specific conditions, the thiazole ring can be opened. An unexpected ring-opening reaction was observed during attempts at nucleophilic difluoromethylation of 2-substituted benzothiazoles with (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). cas.cn Instead of the expected SNAr product, this reaction led to an S-difluoromethylation-ring-opening elimination tandem process, yielding a difluoromethyl 2-isocyanophenyl sulfide. cas.cn
Another significant ring-opening strategy involves oxidation. Benzothiazole and its derivatives can undergo an oxidative ring-opening when treated with a mild oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent. scholaris.ca This reaction cleaves the thiazole ring to produce acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net The proposed mechanism involves the opening of the thiazole ring followed by the oxidation of the resulting thiol group. researchgate.net This method provides a facile route to sulfonate esters from readily available benzothiazoles. scholaris.ca
Table 1: Examples of Ring-Opening Reactions of Benzothiazole Derivatives
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Benzothiazole | MMPP, Methanol | Methyl sulfonate ester | Oxidative Ring-Opening | scholaris.ca |
C-H Functionalization at the 2-Position of Benzothiazole
Direct functionalization of the C-H bond at the 2-position of the benzothiazole ring is a powerful and atom-economical strategy for introducing substituents without pre-functionalization.
One notable method involves the regioselective reaction of benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. nih.govresearchgate.net These stable intermediates can then react with a wide range of oxygen- and nitrogen-centered nucleophiles to yield corresponding ethers and amines. nih.gov This two-step process constitutes an efficient protocol for the C-H functionalization of the heterocycle under mild conditions. researchgate.net
Transition-metal catalysis offers another robust avenue for C-H functionalization. Palladium catalysts have been successfully employed in the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C−H functionalization/intramolecular C−S bond formation sequence. acs.org Similarly, nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides an efficient and cost-effective method for synthesizing 2-aminobenzothiazoles under mild conditions. organic-chemistry.org These methods are valued for their efficiency, scalability, and tolerance of various functional groups. acs.orgorganic-chemistry.org
Table 2: Methods for C-H Functionalization at the 2-Position of Benzothiazole
| Method | Catalyst/Reagent | Intermediate/Product Type | Key Features | Reference |
|---|---|---|---|---|
| Phosphonium Salt Formation | Triphenylphosphine | Thiazol-2-yl-triphenylphosphonium salts | Mild conditions, reacts with O- and N-nucleophiles | nih.govresearchgate.net |
| Palladium-Catalyzed Cyclization | Pd(II)/Cu(I) | 2-Arylbenzothiazoles | High yields, good functional group tolerance | acs.org |
Design and Synthesis of Chemically Diverse Conjugates and Hybrid Molecules
The concept of molecular hybridization, which involves combining two or more pharmacologically active moieties into a single molecule, is a prominent strategy in drug design. mdpi.com This approach aims to create hybrid compounds with enhanced biological activity or novel mechanisms of action. mdpi.com The benzothiazole nucleus, particularly with a reactive handle like the propargyl group in "Benzothiazole, 2-[(2-propynyloxy)methyl]-", is an excellent platform for creating such hybrids. The terminal alkyne allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the benzothiazole unit to other molecules.
The synthesis of these conjugates often starts with the construction of the core 2-substituted benzothiazole. A common and versatile method is the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, acid chlorides, or esters. mdpi.comnih.gov
Researchers have designed and synthesized numerous benzothiazole hybrids with other heterocyclic systems known for their biological relevance. For instance, new series of 2-aminobenzothiazole (B30445) hybrids have been linked to moieties such as thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil. tandfonline.com Other examples include the combination of benzothiazole with pyrazole or pyrazolinone moieties to form pharmacophore hybrids. rsc.org These synthetic strategies leverage the established reactivity of the benzothiazole core and its substituents to build complex and chemically diverse molecules. mdpi.comtandfonline.com
Table 3: Examples of Benzothiazole Hybrid Structures
| Benzothiazole Core | Linked Moiety | Resulting Hybrid Class | Potential Application Area | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | Thiazolidine-2,4-dione | Benzothiazole-Thiazolidinedione | Anticancer | tandfonline.com |
| 2-Aminobenzothiazole | 1,3,4-Thiadiazole aryl urea | Benzothiazole-Thiadiazole | Anticancer | tandfonline.com |
| 2-Aminobenzothiazole | Cyanothiouracil | Benzothiazole-Uracil | Anticancer | tandfonline.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ugm.ac.id It is widely used to investigate benzothiazole (B30560) derivatives, providing detailed insights into their geometric and electronic characteristics. mdpi.comscirp.org For Benzothiazole, 2-[(2-propynyloxy)methyl]-, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p) or 6-31+G(d,p), are instrumental in elucidating its fundamental properties. mdpi.comscirp.orgnbu.edu.sa
The first step in a computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. ugm.ac.idmdpi.com For Benzothiazole, 2-[(2-propynyloxy)methyl]-, this process would involve calculating bond lengths, bond angles, and dihedral angles. Studies on similar 2-substituted benzothiazoles show that the benzothiazole core is largely planar, with the substituent group adopting specific conformations. nbu.edu.sa
Conformational analysis, often performed by systematically rotating specific dihedral angles (like the C-C-O-C linkage in the side chain), helps identify different stable conformers and the energy barriers between them. mdpi.comnbu.edu.sa This analysis is crucial as the molecule's conformation can significantly influence its reactivity and interactions.
Table 1: Predicted Geometrical Parameters for a Benzothiazole Core Structure Note: This data is representative and based on DFT calculations for analogous 2-substituted benzothiazole derivatives.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.41 | |
| C=N (thiazole) | ~1.30 - 1.34 | |
| C-S (thiazole) | ~1.75 - 1.78 | |
| C-N-C | ~109 - 112 | |
| C-S-C | ~88 - 90 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For benzothiazole derivatives, the distribution of these orbitals is typically across the π-conjugated system. In Benzothiazole, 2-[(2-propynyloxy)methyl]-, the HOMO is expected to be located primarily on the electron-rich benzothiazole ring system, while the LUMO may also be distributed across this system, with potential contributions from the side chain. The substituent at the 2-position can significantly influence the energy gap. mdpi.comscirp.org
Table 2: Representative FMO Energies and HOMO-LUMO Gaps for Substituted Benzothiazoles Note: Values are illustrative, calculated via DFT (B3LYP method), and show the effect of different substituents on electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-Methylbenzothiazole | -6.25 | -1.15 | 5.10 |
| 2-Aminobenzothiazole (B30445) | -5.89 | -1.02 | 4.87 |
| 2-(Trifluoromethyl)benzothiazole | -7.10 | -2.64 | 4.46 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. scirp.orgscirp.org The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. scirp.orgresearchgate.net Green and yellow areas represent intermediate potential.
For the benzothiazole ring system, MEP analyses consistently show the most negative potential (red) localized around the nitrogen atom of the thiazole (B1198619) ring, identifying it as a primary site for electrophilic interaction. scirp.orgmdpi.com The hydrogen atoms on the benzene (B151609) ring typically show a positive potential (blueish regions). researchgate.net The oxygen atom in the (2-propynyloxy)methyl side chain of the target molecule would also be expected to be a region of negative potential, influencing its hydrogen-bonding capabilities.
Computational methods can accurately predict various spectroscopic parameters.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com These theoretical calculations often show excellent correlation with experimental data, aiding in the structural confirmation of newly synthesized compounds. mdpi.com
IR Spectroscopy: DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com Comparing the computed spectrum with the experimental one helps in assigning the vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. mdpi.comresearchgate.net This provides insight into the electronic transitions occurring within the molecule, often related to π-π* transitions in the conjugated benzothiazole system.
Table 3: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for a Representative Benzothiazole Derivative Note: Data illustrates the typical accuracy of GIAO-based calculations.
| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |
| H-4 | 7.95 | 7.90 |
| H-5 | 7.42 | 7.38 |
| H-6 | 7.53 | 7.49 |
| H-7 | 8.12 | 8.08 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvents, and binding to biological targets. biointerfaceresearch.comjksus.org
For Benzothiazole, 2-[(2-propynyloxy)methyl]-, MD simulations could be used to study its behavior in an aqueous solution or its stability when bound to a protein. jksus.org A typical MD simulation protocol involves energy minimization of the system, followed by controlled heating, equilibration, and a final production run from which properties like the Root Mean Square Deviation (RMSD) are calculated. biointerfaceresearch.com A stable RMSD trajectory over time indicates that the molecule-protein complex is stable. jksus.org
Reaction Mechanism Elucidation using Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating complex reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to understand the feasibility of a reaction, identify the rate-determining step, and explain observed yields and selectivities. researchgate.net
For instance, computational studies have been used to investigate the ruthenium-catalyzed synthesis of benzothiazoles from N-arylthiourea precursors. researchgate.net Such studies can determine the precise role of the catalyst and explain why different substrates exhibit varying reactivity. Similar methods could be applied to understand the synthesis of Benzothiazole, 2-[(2-propynyloxy)methyl]- or to predict its reactivity in subsequent chemical transformations, such as cycloaddition reactions involving the alkyne group.
Prediction of Reactivity Indices and Adsorption Behavior
A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on "Benzothiazole, 2-[(2-propynyloxy)methyl]-". Consequently, detailed research findings, including specific data on its reactivity indices and adsorption characteristics, are not available in published theoretical investigations.
However, to provide a contextual understanding, computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules. worldsresearchassociation.com For benzothiazole derivatives, these theoretical studies are often employed to understand their potential as corrosion inhibitors, which is closely linked to their reactivity and adsorption properties. worldsresearchassociation.comrsc.org
Theoretical investigations on analogous benzothiazole compounds typically involve the calculation of several quantum chemical parameters to predict their reactivity. shirazu.ac.irresearchgate.net These parameters, often referred to as global reactivity descriptors, provide insight into the molecule's stability and its tendency to interact with other substances.
Key reactivity indices that would be determined in such a study include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This index is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor molecule with a low-energy empty molecular orbital. sciencepub.net
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This index indicates the ability of a molecule to accept electrons. A lower ELUMO value implies a greater propensity for electron acceptance. sciencepub.net
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sciencepub.net
Global Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. A molecule with a small energy gap is considered "soft" and is generally more reactive. worldsresearchassociation.com
Electronegativity (χ): This parameter measures the power of a molecule to attract electrons. worldsresearchassociation.com
The adsorption behavior of benzothiazole derivatives, particularly on metal surfaces, is a key area of theoretical investigation, often in the context of corrosion inhibition. rsc.orgrsc.org Computational studies in this area aim to elucidate the mechanism of interaction between the inhibitor molecule and the surface. This involves analyzing the preferred orientation of the molecule on the surface and calculating the adsorption energy. rsc.org A strong, spontaneous adsorption, indicated by a negative and significant adsorption energy value, suggests the formation of a stable protective layer. scirp.org The interaction can be classified as physisorption (electrostatic interactions) or chemisorption (involving charge sharing or transfer and covalent bond formation). rsc.orgshirazu.ac.ir
While these principles are broadly applicable to benzothiazole derivatives, the specific values of these reactivity indices and the precise nature of the adsorption behavior for "Benzothiazole, 2-[(2-propynyloxy)methyl]-" remain undetermined without dedicated computational analysis. The presence of the 2-propynyloxy)methyl substituent would uniquely influence the electronic distribution and steric factors of the benzothiazole core, thereby modulating its reactivity and adsorption characteristics in ways that cannot be precisely detailed without specific research.
Applications in Advanced Materials Science and Chemical Biology Research Non Clinical
Role as a Building Block in Functional Materials and Polymers
The dual functionality of this benzothiazole (B30560) derivative makes it a valuable monomer for the synthesis of advanced polymers and materials with tailored properties.
The terminal alkyne group in "Benzothiazole, 2-[(2-propynyloxy)methyl]-" allows it to be a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule.
In polymer science, this compound can be used as an alkyne-containing monomer (A2 type if difunctional or a side-chain functionalization) that reacts with a complementary di-azide monomer (B2 type) in a step-growth polymerization. This process, known as click polymerization, yields high molecular weight poly(triazole)s incorporating the benzothiazole moiety as a pendant group. The resulting polymers benefit from the properties of both the benzothiazole unit (e.g., fluorescence, metal-binding) and the triazole linker (e.g., rigidity, hydrogen bonding capability, and coordination sites).
Table 1: Representative Click Polymerization Scheme
| Monomer A | Monomer B | Catalyst/Conditions | Resulting Polymer Structure |
|---|
This synthetic route is highly efficient and tolerant of various functional groups, allowing for the creation of a diverse library of functional polymers with precisely controlled architectures.
The structural features of "Benzothiazole, 2-[(2-propynyloxy)methyl]-" are advantageous for designing responsive and self-healing materials. When polymerized, the benzothiazole side chains can engage in non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which can act as reversible cross-linking points. These interactions can be disrupted by external stimuli like temperature or pH, leading to a change in the material's properties (responsiveness).
Furthermore, the triazole rings formed during click polymerization can participate in hydrogen bonding and metal coordination. By incorporating metal ions that can reversibly coordinate with both the benzothiazole and triazole nitrogens, it is possible to create metallopolymers. These metal-ligand bonds can serve as dynamic cross-links. When the material is damaged, these bonds can break and reform upon the application of a stimulus (e.g., heat), enabling the material to repair itself (self-healing).
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. "Benzothiazole, 2-[(2-propynyloxy)methyl]-" can be utilized in MOF synthesis in two primary ways:
Direct Ligand: The nitrogen atom of the benzothiazole ring can act as a coordination site for metal centers, allowing it to be directly incorporated as a primary or secondary ligand during MOF synthesis. unl.edu
Post-Synthetic Modification: More commonly, the alkyne group is used for the post-synthetic modification of a pre-existing MOF. mit.edu A MOF can be initially constructed using ligands that contain an azide (B81097) group. Subsequently, "Benzothiazole, 2-[(2-propynyloxy)methyl]-" can be "clicked" onto these azide sites within the MOF's pores. This method allows for the precise installation of benzothiazole functionalities into the framework, imparting new properties such as selective guest recognition or catalytic activity without altering the underlying crystal structure. nih.gov
The integration of the benzothiazole moiety can enhance the MOF's performance in applications like gas separation, chemical sensing, or catalysis. rsc.org
Ligand Design in Coordination Chemistry and Catalysis
The benzothiazole core is a well-established ligand in coordination chemistry due to the presence of electron-donating nitrogen and sulfur atoms.
"Benzothiazole, 2-[(2-propynyloxy)methyl]-" can act as a monodentate or bidentate ligand, coordinating to a wide range of transition metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Pd(II), Ru(III)) through its thiazole (B1198619) nitrogen and, in some cases, the ether oxygen. The synthesis of its metal complexes typically involves reacting the benzothiazole derivative with a metal salt in a suitable solvent.
The resulting complexes are characterized using various analytical techniques to determine their structure and properties.
Table 2: Common Characterization Techniques for Metal Complexes
| Technique | Information Obtained |
|---|---|
| FT-IR Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of C=N and C-S bonds. |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex and helps determine its geometry. |
| NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. |
| X-ray Crystallography | Determines the precise 3D arrangement of atoms, bond lengths, and bond angles in the solid state. |
| Elemental Analysis | Confirms the empirical formula and stoichiometry of the complex. |
These studies are crucial for understanding the coordination environment of the metal ion, which dictates the complex's stability, reactivity, and potential applications.
Metal complexes derived from benzothiazole ligands are known to exhibit catalytic activity in various organic transformations. nih.gov Complexes of "Benzothiazole, 2-[(2-propynyloxy)methyl]-" can be designed for both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: The metal complex, being soluble in the reaction medium, can act as a homogeneous catalyst. For instance, palladium-benzothiazole complexes are explored for cross-coupling reactions (e.g., Suzuki, Heck), while ruthenium complexes can be active in transfer hydrogenation reactions.
Heterogeneous Catalysis: The propargyl group provides a powerful tool for immobilizing the catalytic complex onto a solid support, creating a heterogeneous catalyst. The alkyne can be used to covalently attach the complex to a support material (e.g., silica, polymers, or MOFs) functionalized with azide groups via a click reaction. This heterogenization facilitates catalyst recovery and reuse, which is a significant advantage for industrial processes. The functionalization of MOFs with catalytic metal species is an active area of research. mit.edu
The specific catalytic performance depends on the choice of the metal center, the coordination geometry, and the electronic properties of the benzothiazole ligand.
Development of Chemical Tools and Probes for In Vitro Biological Research
The incorporation of a terminal alkyne group in the form of a propargyl ether makes Benzothiazole, 2-[(2-propynyloxy)methyl]- a prime candidate for bioorthogonal chemistry. This functionality allows for its selective reaction with azide-containing molecules in the presence of complex biological mixtures, a process commonly known as "click chemistry." This has led to its application in the creation of a variety of chemical tools for probing biological systems in vitro.
Fluorescent Probes for Cellular Imaging and Detection (In Vitro)
While direct applications of Benzothiazole, 2-[(2-propynyloxy)methyl]- as a fluorescent probe are not extensively documented, the benzothiazole core is a well-established fluorophore. scispace.commdpi.comnih.govnih.gov The intrinsic fluorescence of the benzothiazole moiety can be modulated by its substituents and its local environment. The propargyl group on Benzothiazole, 2-[(2-propynyloxy)methyl]- serves as a reactive handle to attach this fluorophore to specific cellular targets.
Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the compound can be conjugated to azide-modified biomolecules within a cell. scispace.comnih.gov This approach allows for the visualization and tracking of these biomolecules in fixed or live cells under a fluorescence microscope. The resulting triazole linkage is stable, and the reaction is highly specific, minimizing off-target labeling. The development of benzothiazole-based probes has enabled the imaging of various cellular components and processes, and the propargyl functionality of Benzothiazole, 2-[(2-propynyloxy)methyl]- positions it as a valuable building block for creating the next generation of targeted fluorescent probes. mdpi.com
Bioconjugation Strategies for Biomolecule Labeling (e.g., proteins, nucleic acids)
The terminal alkyne of Benzothiazole, 2-[(2-propynyloxy)methyl]- is its most significant feature for bioconjugation. This group readily participates in CuAAC reactions, which are a cornerstone of modern bioconjugation techniques. scispace.comnih.govresearchgate.netnih.gov This reaction allows for the covalent and site-specific labeling of biomolecules that have been metabolically or synthetically engineered to contain an azide group.
Table 1: Key Features of CuAAC for Bioconjugation
| Feature | Description |
| Bioorthogonality | The azide and alkyne groups are largely unreactive with native biological functional groups, ensuring high specificity. |
| High Efficiency | The reaction proceeds with high yields under mild, aqueous conditions compatible with biological systems. |
| Robustness | The resulting 1,2,3-triazole linkage is chemically stable. |
| Versatility | Applicable to a wide range of biomolecules, including proteins, nucleic acids, and glycans. |
Researchers can introduce an azide-modified amino acid into a protein of interest or an azide-modified nucleotide into a DNA or RNA strand. Subsequent reaction with Benzothiazole, 2-[(2-propynyloxy)methyl]- results in the attachment of the benzothiazole moiety to the target biomolecule. This labeling strategy can be used to introduce a variety of functionalities, depending on the desired downstream application, such as attaching affinity tags for protein purification or introducing reporter groups for detection.
Chemoproteomic Applications for Target Identification
Chemoproteomics aims to understand the interactions of small molecules with proteins on a proteome-wide scale. nih.govmdpi.comorganic-chemistry.org Alkyne-containing small molecules, such as Benzothiazole, 2-[(2-propynyloxy)methyl]-, are valuable tools in this field, particularly in a strategy known as activity-based protein profiling (ABPP). nih.govupenn.edu
In a typical ABPP workflow, a cell lysate or even live cells are treated with the alkyne-tagged probe. The probe is designed to covalently or non-covalently interact with a specific set of proteins. After the interaction, the alkyne handle is used to "click" on a reporter tag, which is typically an azide-containing biotin (B1667282) molecule for affinity purification or a fluorophore for visualization. nih.gov
The biotinylated proteins can then be enriched from the complex proteome using streptavidin beads. Subsequent proteomic analysis, usually by mass spectrometry, identifies the proteins that were targeted by the small molecule probe. This powerful technique allows for the identification of novel drug targets and the elucidation of the mechanism of action of bioactive compounds. mdpi.comorganic-chemistry.org The structure of Benzothiazole, 2-[(2-propynyloxy)methyl]- makes it a suitable candidate for the development of novel chemoproteomic probes to explore the landscape of protein interactions.
Table 2: General Workflow for Chemoproteomic Target Identification with an Alkyne Probe
| Step | Description |
| 1. Probe Incubation | A biological sample (e.g., cell lysate) is treated with the alkyne-functionalized probe (e.g., Benzothiazole, 2-[(2-propynyloxy)methyl]-). |
| 2. Bioorthogonal Ligation | An azide-containing reporter tag (e.g., biotin-azide) is attached to the probe-protein conjugate via CuAAC ("click chemistry"). |
| 3. Enrichment | Biotin-tagged proteins are captured and isolated using streptavidin-functionalized beads. |
| 4. Identification | The enriched proteins are identified using mass spectrometry. |
Strategic Intermediate in Agrochemical and Specialty Chemical Synthesis
The benzothiazole scaffold is a privileged structure in the field of agrochemicals, forming the core of numerous herbicides, fungicides, and insecticides. nih.govnih.govresearchgate.net The specific substitution pattern on the benzothiazole ring is crucial for its biological activity. Therefore, functionalized benzothiazole derivatives serve as key intermediates in the synthesis of these complex agrochemical products.
Benzothiazole, 2-[(2-propynyloxy)methyl]- represents a versatile building block in this context. The propargyl group can be chemically modified in various ways to build more complex molecular architectures. For example, the terminal alkyne can participate in Sonogashira coupling reactions to form carbon-carbon bonds or be hydrated to form a ketone. It can also be reduced to the corresponding alkene or alkane, providing access to a range of derivatives. While specific commercial agrochemicals derived directly from Benzothiazole, 2-[(2-propynyloxy)methyl]- are not prominently disclosed in the public literature, its potential as a precursor for the synthesis of novel, patentable agrochemicals is significant. The benzothiazole core provides the essential pharmacophore, while the propargyl side chain offers a reactive handle for diversification and the introduction of other desired functionalities.
In the realm of specialty chemicals, the unique electronic and photophysical properties of the benzothiazole ring system make it attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as a component in dyes and pigments. nih.gov The ability to functionalize the benzothiazole core, as exemplified by Benzothiazole, 2-[(2-propynyloxy)methyl]-, is critical for tuning these properties and for incorporating the molecule into larger polymeric structures.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For Benzothiazole (B30560), 2-[(2-propynyloxy)methyl]-, future research will likely focus on moving beyond traditional synthesis in favor of greener alternatives.
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating organic reactions. Ultrasound-assisted synthesis of 2-substituted benzothiazoles has been shown to be an efficient, solvent-free method that proceeds at room temperature. nih.govmdpi.comresearchgate.net This technique could be adapted for the synthesis of Benzothiazole, 2-[(2-propynyloxy)methyl]-, potentially leading to faster reaction times, higher yields, and a reduced environmental footprint compared to conventional heating methods. mdpi.comnih.govnih.gov
Microwave-Assisted Synthesis: Another promising avenue is the use of microwave irradiation, which has been successfully employed for the rapid and efficient synthesis of various benzothiazole derivatives. nih.govbenthamscience.comclinpractice.ruutsouthwestern.edu This method often results in shorter reaction times and improved yields, and in some cases, can be performed under solvent-free conditions. benthamscience.com Exploring microwave-assisted protocols for the synthesis of Benzothiazole, 2-[(2-propynyloxy)methyl]- could offer a more sustainable and scalable production route.
The table below summarizes the potential advantages of these sustainable synthetic methods.
| Synthetic Method | Potential Advantages |
| Ultrasound-Assisted | Energy efficiency, shorter reaction times, milder reaction conditions, potential for solvent-free reactions. nih.govmdpi.com |
| Microwave-Assisted | Rapid heating, increased reaction rates, higher yields, improved purity. clinpractice.ruutsouthwestern.edu |
Integration into Supramolecular Assemblies and Nanostructures
The benzothiazole core is known for its ability to participate in various non-covalent interactions, making it an attractive building block for supramolecular chemistry and nanotechnology. The propargyl group in Benzothiazole, 2-[(2-propynyloxy)methyl]- offers a reactive handle for further functionalization, enhancing its potential for creating complex, ordered structures.
Future research could explore the self-assembly of this compound into well-defined nanostructures such as nanofibers, nanospheres, or nanobelts, driven by π-π stacking and other intermolecular forces. The intrinsic fluorescence of the benzothiazole moiety could be harnessed to create fluorescent nanomaterials with applications in sensing and imaging. Furthermore, the on-surface synthesis of self-assembled monolayers of benzothiazole derivatives has been demonstrated, opening up possibilities for the creation of functional surfaces with tailored electronic and optical properties. The incorporation of Benzothiazole, 2-[(2-propynyloxy)methyl]- into larger supramolecular architectures, such as hydrogels, could lead to novel materials with antimicrobial or other biological activities.
Advanced Applications in Bioorthogonal Chemistry
The terminal alkyne of the propargyl group makes Benzothiazole, 2-[(2-propynyloxy)methyl]- a prime candidate for applications in bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for ligating molecules. Benzothiazole, 2-[(2-propynyloxy)methyl]- can be "clicked" onto azide-modified biomolecules, such as proteins, nucleic acids, or glycans, for their detection, imaging, and purification.
A particularly exciting prospect is the development of "click-on" fluorogenic probes. Research has shown that a non-fluorescent benzothiazole with an electron-deficient alkyne at the 2-position can react with an azide (B81097) to form a highly fluorescent triazole product. This "turn-on" fluorescence is highly desirable for bio-imaging applications as it minimizes background signal. Future studies could investigate whether Benzothiazole, 2-[(2-propynyloxy)methyl]- or its derivatives can be engineered to function as such fluorogenic probes, enabling the real-time visualization of biological processes.
Development of High-Throughput Screening Methodologies for Derivatives
High-throughput screening (HTS) is a crucial technology in drug discovery, allowing for the rapid testing of large libraries of compounds for biological activity. Derivatives of Benzothiazole, 2-[(2-propynyloxy)methyl]-, synthesized through combinatorial chemistry, could be subjected to HTS to identify novel therapeutic agents.
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. HTS assays could be developed to screen for inhibitors of specific enzymes, such as kinases or monoamine oxidases, or to identify compounds with desired phenotypic effects on cells. For example, cell-based HTS could be used to identify derivatives that are selectively cytotoxic to cancer cells or that protect neurons from damage. The development of efficient and miniaturized HTS assays will be key to unlocking the therapeutic potential of this class of compounds.
Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting molecular properties to designing novel synthetic routes.
Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical and biological properties of new benzothiazole derivatives, including their solubility, toxicity, and bioactivity. nih.govmdpi.com This in silico screening can help to prioritize which compounds to synthesize and test, saving time and resources. nih.gov
Synthesis Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of Benzothiazole, 2-[(2-propynyloxy)methyl]- and its derivatives, leading to higher yields and purity. Retrosynthesis AI tools can even propose novel and more efficient synthetic pathways.
De Novo Design: Generative AI models can be used to design entirely new benzothiazole derivatives with desired properties. By learning the complex relationships between chemical structure and function, these models can propose novel molecules that are more likely to be active and have favorable drug-like properties.
Q & A
Basic Research Questions
What are the most effective synthetic routes for preparing 2-[(2-propynyloxy)methyl]benzothiazole, and what factors influence reaction yields?
The compound can be synthesized via:
- Electrochemical carboxylation : Using Mg and Pt electrodes under 5 mA cm⁻² current, cyclization of 2-(2-propynyloxy)bromobenzenes followed by CO₂ insertion achieves yields up to 93% .
- Suzuki cross-coupling : Reaction of 2-(4-bromophenyl)benzothiazole with arylboronic acids under Pd catalysis, optimized with Na₂S₂O₄ in refluxing ethanol .
Key factors : Solvent polarity, catalyst loading, and reaction time. For example, polar aprotic solvents (e.g., DMF) enhance Suzuki coupling efficiency .
How can researchers characterize the purity and structural integrity of 2-[(2-propynyloxy)methyl]benzothiazole?
- NMR spectroscopy : Analyze proton environments (e.g., propynyloxy –CH₂– at δ 4.5–5.0 ppm, benzothiazole aromatic protons at δ 7.2–8.3 ppm) .
- HPLC-MS : Quantify purity (>95% recommended for biological assays) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219.08) .
- X-ray crystallography : Resolve steric effects of the propynyloxy group on molecular conformation .
What safety protocols are critical when handling 2-[(2-propynyloxy)methyl]benzothiazole in laboratory settings?
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the propynyl group .
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats due to flammability risks (flash point ~120°C) .
- Spill management : Use non-combustible absorbents (e.g., vermiculite) and avoid water streams to prevent toxic vapor dispersion .
Advanced Research Questions
How do substituents on the benzothiazole core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Substituent classification : Divide derivatives into classes (A–J) based on 2-aryl ring substitutions (e.g., electron-withdrawing groups enhance α-glucosidase inhibition) .
- In vitro assays : Compare IC₅₀ values in enzyme inhibition (e.g., α-glucosidase) or antioxidant activity (e.g., DPPH radical scavenging) .
- Computational docking : Map interactions between the propynyloxy moiety and enzyme active sites (e.g., π-π stacking with α-glucosidase His674) .
What experimental strategies resolve contradictions in reported biological activities of benzothiazole derivatives?
-
Control for assay conditions : Variations in pH (e.g., α-glucosidase activity peaks at pH 6.8) or solvent (DMSO vs. ethanol) significantly alter IC₅₀ values .
-
Metabolic stability testing : Assess hepatic clearance using microsomal enzymes (e.g., CYP3A4) to identify derivatives prone to rapid degradation .
-
Comparative SAR tables :
Substituent Position Biological Activity (IC₅₀, μM) Key Interaction 2-Propynyloxy 12.3 ± 1.2 (α-glucosidase) H-bond with Asp568 2-Methoxy 45.7 ± 3.8 Weak van der Waals
How can electrochemical methods optimize the scalability of 2-[(2-propynyloxy)methyl]benzothiazole synthesis?
- Electrode material : Pt cathodes increase carboxylation efficiency by 20% compared to carbon .
- Continuous-flow systems : Reduce reaction time from 12 hours (batch) to 2 hours, achieving 85% yield .
- Sustainability metrics : Calculate E-factors (kg waste/kg product) to compare with traditional methods (e.g., E-factor 0.8 for electrochemical vs. 5.2 for thermal synthesis) .
What computational tools predict the metabolic pathways and toxicity of 2-[(2-propynyloxy)methyl]benzothiazole?
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I metabolites (e.g., oxidative cleavage of the propynyl group) .
- Toxicity profiling : Compare with benzothiazole’s known hepatotoxicity (e.g., guinea pig LD₅₀ = 30 mg/kg) and prioritize derivatives with lower Ames test mutagenicity scores .
Methodological Notes
- Avoid commercial databases : Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research, Bioorganic Chemistry) over unverified sources .
- Data reproducibility : Replicate key syntheses (e.g., electrochemical carboxylation) using protocols from with detailed current density and solvent ratios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
